molecular formula C13H16N2O3 B14666584 Butyl [3-(isocyanatomethyl)phenyl]carbamate CAS No. 38721-58-3

Butyl [3-(isocyanatomethyl)phenyl]carbamate

Katalognummer: B14666584
CAS-Nummer: 38721-58-3
Molekulargewicht: 248.28 g/mol
InChI-Schlüssel: YOQWHXDQGXAUDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butyl [3-(isocyanatomethyl)phenyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a butyl group, an isocyanatomethyl group, and a phenyl ring, making it a versatile intermediate in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of butyl [3-(isocyanatomethyl)phenyl]carbamate typically involves the reaction of 3-(isocyanatomethyl)phenylamine with butyl chloroformate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid any unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and increases the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Butyl [3-(isocyanatomethyl)phenyl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert the isocyanate group to an amine group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions include various carbamate derivatives, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Butyl [3-(isocyanatomethyl)phenyl]carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical studies.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of butyl [3-(isocyanatomethyl)phenyl]carbamate involves the interaction of its functional groups with various molecular targets. The isocyanate group can react with nucleophiles, such as amines and alcohols, to form stable carbamate linkages. This reactivity makes it useful in modifying biomolecules and designing enzyme inhibitors. The phenyl ring can also participate in π-π interactions, further influencing the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Butyl [3-(aminomethyl)phenyl]carbamate
  • Butyl [3-(hydroxymethyl)phenyl]carbamate
  • Butyl [3-(methoxymethyl)phenyl]carbamate

Uniqueness

Butyl [3-(isocyanatomethyl)phenyl]carbamate is unique due to the presence of the isocyanate group, which imparts distinct reactivity compared to other similar compounds. This reactivity allows for the formation of stable carbamate linkages, making it particularly useful in organic synthesis and biochemical applications.

Eigenschaften

CAS-Nummer

38721-58-3

Molekularformel

C13H16N2O3

Molekulargewicht

248.28 g/mol

IUPAC-Name

butyl N-[3-(isocyanatomethyl)phenyl]carbamate

InChI

InChI=1S/C13H16N2O3/c1-2-3-7-18-13(17)15-12-6-4-5-11(8-12)9-14-10-16/h4-6,8H,2-3,7,9H2,1H3,(H,15,17)

InChI-Schlüssel

YOQWHXDQGXAUDD-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC(=O)NC1=CC=CC(=C1)CN=C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.